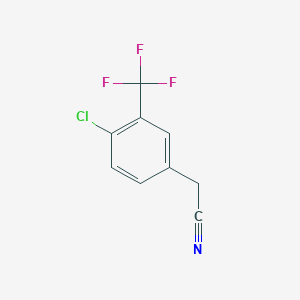

2-(4-Chlor-3-(trifluormethyl)phenyl)acetonitril

Übersicht

Beschreibung

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an acetonitrile group

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed:

Oxidation: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethylamine.

Substitution: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activities, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile

- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile

- 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetonitrile

Comparison: Compared to its analogs, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits unique reactivity due to the presence of the chloro group, which can participate in various substitution reactions. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s chemical stability and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, properties, and biological relevance, particularly focusing on its antimicrobial and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is C9H5ClF3N. The compound features a phenyl ring with a chloro group at the para position and a trifluoromethyl group at the meta position relative to the acetonitrile group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 221.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents, poorly soluble in water |

| LogP (Octanol-water partition coefficient) | Not specified |

Synthesis

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves several key steps, including the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, often utilizing advanced techniques such as continuous flow reactors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound could serve as a potential antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Candida albicans | 64 |

The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity, although further studies are needed to elucidate the exact pathways.

Potential Therapeutic Applications

In addition to its antimicrobial properties, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile has been investigated for its potential role in drug development. The trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. Research indicates that compounds containing this functional group often show improved potency against various biological targets, including enzymes involved in disease pathways.

Case Studies

- In Vitro Studies : A study examining the compound's effects on Candida albicans demonstrated that at higher concentrations (100 µg), it completely inhibited fungal growth, indicating a strong antifungal potential .

- Comparative Analysis : In comparative studies with other antifungal agents like amphotericin B, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibited comparable efficacy at specific concentrations, suggesting it could be developed as an alternative treatment option .

Eigenschaften

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHNQKBCGYUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407439 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-82-5 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.